![molecular formula C20H25N3O3 B2656214 N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380034-62-6](/img/structure/B2656214.png)
N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, commonly known as MP-10, is a promising compound in the field of scientific research. It belongs to the class of piperidine carboxamides and has been extensively studied for its potential applications in various fields. In
作用機序
The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on the dopamine and acetylcholine systems in the brain. MP-10 has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters that play a crucial role in cognitive function, memory, and motor control. MP-10 has also been shown to inhibit the activity of enzymes that break down dopamine and acetylcholine, thereby increasing their availability in the brain.
Biochemical and Physiological Effects
MP-10 has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are common features of neurodegenerative diseases. MP-10 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. MP-10 has also been shown to improve mitochondrial function, which is important for the energy production and survival of neurons.
実験室実験の利点と制限
MP-10 has several advantages for lab experiments. It is stable, easy to synthesize, and has a high yield and purity. MP-10 is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of MP-10 in lab experiments. Its solubility in water is limited, and it can be difficult to administer in vivo. MP-10 also has a short half-life, which can make it challenging to study its long-term effects.
将来の方向性
There are several future directions for the study of MP-10. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a cognitive enhancer. MP-10 has been shown to improve cognitive function and memory in animal models, and further studies are needed to determine its potential as a nootropic. Additionally, further studies are needed to understand the exact mechanism of action of MP-10 and its effects on various neurotransmitter systems in the brain.
合成法
The synthesis of MP-10 involves a multi-step process that starts with the reaction of 2-methoxyphenylacetonitrile with 2-methyl-4-pyridinemethanol in the presence of a Lewis acid catalyst. The resulting product is then reacted with piperidine-1-carboxylic acid to obtain MP-10 in high yield and purity. The synthesis method has been optimized over the years, and various modifications have been made to improve the efficiency and yield of the process.
科学的研究の応用
MP-10 has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. MP-10 has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has been shown to improve cognitive function and memory in animal models of these diseases.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-12-17(9-10-21-15)26-14-16-6-5-11-23(13-16)20(24)22-18-7-3-4-8-19(18)25-2/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBZGFHSUDPTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-methyl-N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2656135.png)
![3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2656137.png)

![(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2656140.png)
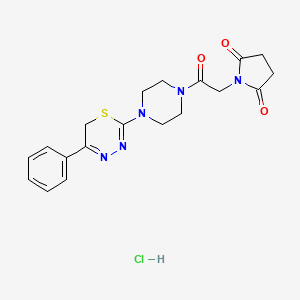
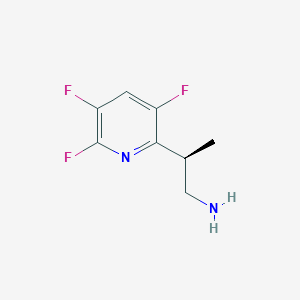
![Spiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2656145.png)
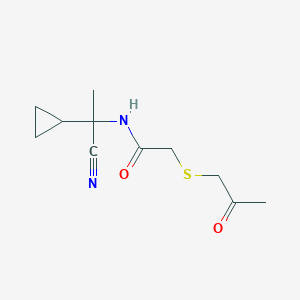
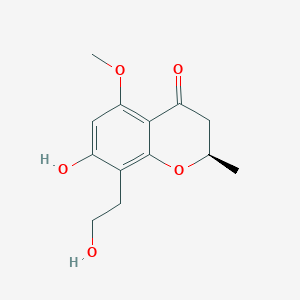
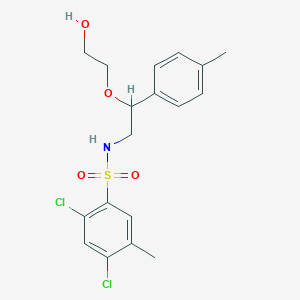
![2-(4-Butoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656150.png)
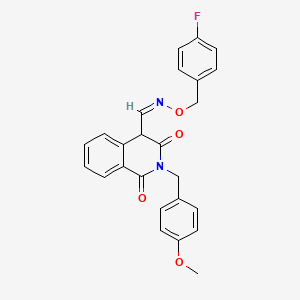
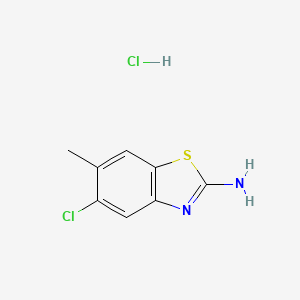
![(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2656154.png)